Acide (2,4-diméthylpyrazol-3-yl)boronique

Vue d'ensemble

Description

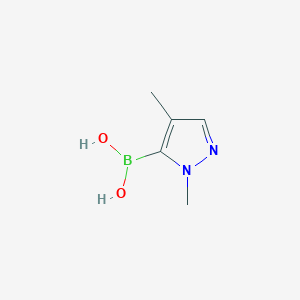

(2,4-Dimethylpyrazol-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2,4-Dimethylpyrazol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethylpyrazol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2,4-Dimethylpyrazol-3-yl)boronic acid, have shown significant potential in medicinal chemistry due to their ability to interact with biological targets. They are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This mechanism is particularly relevant in cancer therapy. For instance, bortezomib, a boronic acid derivative, was the first drug approved by the FDA for multiple myeloma treatment and has paved the way for further research into other boronic acid derivatives .

Antibacterial and Antiviral Properties

Recent studies highlight the antibacterial and antiviral activities of boronic acids. The modification of bioactive molecules by introducing boronic acid groups can enhance their selectivity and pharmacokinetic properties . This suggests that (2,4-Dimethylpyrazol-3-yl)boronic acid could potentially be developed into novel therapeutic agents against various pathogens.

Organic Synthesis

Cross-Coupling Reactions

(2,4-Dimethylpyrazol-3-yl)boronic acid can serve as a key reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules . The versatility of boronic acids in synthetic chemistry makes them valuable tools for developing pharmaceuticals and agrochemicals.

Functionalization of Heterocycles

Research indicates that (2,4-Dimethylpyrazol-3-yl)boronic acid can be utilized to functionalize various heterocycles through palladium-catalyzed reactions. Such transformations are crucial for creating diverse chemical libraries that can be screened for biological activity .

Agricultural Applications

Nitrification Inhibition

One notable application of (2,4-Dimethylpyrazol-3-yl)boronic acid is its role as a nitrification inhibitor. Nitrification is the microbial conversion of ammonium to nitrate, which can lead to nutrient loss in agricultural soils. The incorporation of this compound into fertilizers has been shown to slow down this process, thus enhancing nitrogen retention and improving fertilizer efficiency .

| Application Area | Description | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antibacterial properties | Potential for new drug development |

| Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |

| Agricultural Science | Nitrification inhibition | Improved fertilizer efficiency |

Case Study 1: Anticancer Drug Development

A study investigated the efficacy of various boronic acids in inhibiting cancer cell proliferation. (2,4-Dimethylpyrazol-3-yl)boronic acid was found to exhibit comparable activity to established drugs like bortezomib when tested against multiple myeloma cell lines. This finding suggests its potential as a lead compound for further drug development .

Case Study 2: Fertilizer Efficiency

Field trials were conducted to assess the impact of fertilizers containing (2,4-Dimethylpyrazol-3-yl)boronic acid on crop yield. Results indicated a significant increase in nitrogen retention compared to conventional fertilizers without nitrification inhibitors. This enhancement led to improved crop growth and reduced environmental impact from nitrate leaching .

Activité Biologique

(2,4-Dimethylpyrazol-3-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This property makes them valuable in various biological applications, including enzyme inhibition and drug delivery systems. Despite its potential, specific research focused on the biological activity of (2,4-Dimethylpyrazol-3-yl)boronic acid is limited. This article aims to summarize the available findings regarding its biological activity, including case studies and relevant research data.

General Properties

The molecular formula of (2,4-Dimethylpyrazol-3-yl)boronic acid is CHB NO, with a molecular weight of approximately 165.08 g/mol. Its structure features a pyrazole ring substituted with two methyl groups and a boronic acid functional group, which contributes to its reactivity and potential biological applications.

Enzyme Inhibition

Boronic acids, including (2,4-Dimethylpyrazol-3-yl)boronic acid, have been studied for their ability to inhibit various enzymes. Research indicates that boronic acids can interact with proteases and other enzymes through the formation of covalent bonds with active site residues. For instance, studies have shown that certain boronic acids can inhibit serine proteases by forming stable complexes with the enzyme's active site .

Anticancer Activity

Recent investigations into boronic acid derivatives have highlighted their anticancer properties. For example, compounds similar to (2,4-Dimethylpyrazol-3-yl)boronic acid have demonstrated cytotoxic effects against cancer cell lines. A study reported that certain boronic acid derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways . However, specific data on (2,4-Dimethylpyrazol-3-yl)boronic acid's efficacy against cancer cells remains sparse.

Case Studies

- Cytosolic Delivery Systems : A study explored the use of boronic acid-modified dendrimers for the intracellular delivery of proteins. The results indicated that the incorporation of boronic acids significantly enhanced the transduction efficiency of model proteins into HeLa cells . Although this study did not focus on (2,4-Dimethylpyrazol-3-yl)boronic acid specifically, it underscores the potential of boronic acids in drug delivery applications.

- Interaction with Insulin : A theoretical model was developed to study the interaction between various boronic acids and insulin. The findings suggested that certain boronic acids could stabilize insulin by forming reversible covalent bonds with its amino acids . This interaction highlights the potential for (2,4-Dimethylpyrazol-3-yl)boronic acid in diabetes treatment or insulin delivery systems.

Summary of Findings

The biological activity of (2,4-Dimethylpyrazol-3-yl)boronic acid can be summarized as follows:

Propriétés

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-7-8(2)5(4)6(9)10/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVGSDPTLNDYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NN1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259388 | |

| Record name | B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-40-3 | |

| Record name | B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1876473-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.